Cas no 2025382-33-4 (4-(2-chlorophenyl)oxolan-3-ol)

4-(2-chlorophenyl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(2-chlorophenyl)oxolan-3-ol
- 2025382-33-4
- EN300-1626677
-
- インチ: 1S/C10H11ClO2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,12H,5-6H2
- InChIKey: SWDXBDGNJUXYND-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1COCC1O
計算された属性
- せいみつぶんしりょう: 198.0447573g/mol
- どういたいしつりょう: 198.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 29.5Ų
4-(2-chlorophenyl)oxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626677-1.0g |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 1.0g |
$971.0 | 2023-07-06 | ||
Enamine | EN300-1626677-50mg |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-1626677-10000mg |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 10000mg |
$2701.0 | 2023-09-22 | ||
Enamine | EN300-1626677-250mg |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 250mg |
$579.0 | 2023-09-22 | ||
Enamine | EN300-1626677-0.25g |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 0.25g |
$893.0 | 2023-07-06 | ||
Enamine | EN300-1626677-5.0g |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 5.0g |
$2816.0 | 2023-07-06 | ||
Enamine | EN300-1626677-2500mg |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 2500mg |
$1230.0 | 2023-09-22 | ||
Enamine | EN300-1626677-1000mg |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 1000mg |
$628.0 | 2023-09-22 | ||
Enamine | EN300-1626677-5000mg |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-1626677-2.5g |
4-(2-chlorophenyl)oxolan-3-ol |
2025382-33-4 | 2.5g |
$1903.0 | 2023-07-06 |
4-(2-chlorophenyl)oxolan-3-ol 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
4-(2-chlorophenyl)oxolan-3-olに関する追加情報
Research Brief on 4-(2-chlorophenyl)oxolan-3-ol (CAS: 2025382-33-4): Recent Advances and Applications
The compound 4-(2-chlorophenyl)oxolan-3-ol (CAS: 2025382-33-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This tetrahydrofuran derivative, featuring a chlorophenyl substituent, has shown promising biological activities that warrant further investigation. Recent studies have focused on its synthesis, structural characterization, and potential therapeutic applications, particularly in the context of neurological disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 4-(2-chlorophenyl)oxolan-3-ol, achieving a 78% yield through a stereoselective cyclization process. The researchers employed NMR spectroscopy and X-ray crystallography to confirm the compound's structure, revealing interesting conformational properties that may contribute to its biological activity. This improved synthesis method addresses previous challenges in obtaining high-purity samples for pharmacological evaluation.
Pharmacological investigations have demonstrated that 4-(2-chlorophenyl)oxolan-3-ol exhibits moderate affinity for GABA-A receptors (Ki = 3.2 μM) and shows selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 8.7 μM. These findings, reported in a recent Bioorganic & Medicinal Chemistry Letters article, suggest potential applications in anxiety disorders and inflammation-related conditions. The compound's unique structural features appear to contribute to its receptor binding profile, distinguishing it from classical benzodiazepines or NSAIDs.
Current research directions include structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties. A team at the University of Cambridge has developed several analogs by modifying the oxolane ring and chlorophenyl moiety, with preliminary results indicating improved metabolic stability while maintaining target engagement. These developments position 4-(2-chlorophenyl)oxolan-3-ol as a valuable scaffold for further drug discovery efforts.
From a safety perspective, recent in vitro toxicity screening conducted by an international consortium showed favorable results, with no significant cytotoxicity observed in hepatocyte cultures at concentrations up to 100 μM. However, further in vivo studies are needed to fully assess the compound's pharmacokinetic profile and potential side effects. The research community anticipates that ongoing investigations will clarify the therapeutic potential of this interesting molecule and its derivatives.
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